molecular formula C14H14O4 B1588522 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one CAS No. 99909-62-3

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Cat. No.: B1588522
CAS No.: 99909-62-3
M. Wt: 246.26 g/mol
InChI Key: HOVPKDFNWCKKGB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound is officially registered under Chemical Abstracts Service number 99909-62-3, with the molecular descriptor number MFCD08276383 in chemical databases. The systematic name reflects the core cyclohepta[b]furan-2-one framework, which consists of a seven-membered ring fused to a furanone unit. The numerical designation "2H" indicates the specific tautomeric form where the hydrogen atom is located at the 2-position of the furan ring system.

The compound's nomenclature incorporates multiple substituent groups that define its unique chemical identity. The isopropyl group at the 5-position, systematically named as 1-methylethyl, provides steric bulk and influences the compound's conformational preferences. The methoxycarbonyl substituent at the 3-position represents an ester functional group derived from methanol and carboxylic acid functionality. Alternative systematic names include "methyl 2-oxo-5-propan-2-ylcyclohepta[b]furan-3-carboxylate" and "2H-Cyclohepta[b]furan-3-carboxylic acid, 5-(1-methylethyl)-2-oxo-, methyl ester".

The International Union of Pure and Applied Chemistry classification places this compound within the broader category of benzofused heterocycles, specifically as a substituted cyclohepta[b]furan derivative. The furanone classification arises from the lactone functionality inherent in the 2-oxo-2H-furan structural motif. The compound's registry information includes the Reaxys Registry Number 230095 and PubChem Substance identification 87558448, facilitating cross-referencing across chemical databases.

Properties

IUPAC Name

methyl 2-oxo-5-propan-2-ylcyclohepta[b]furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(2)9-5-4-6-11-10(7-9)12(13(15)17-3)14(16)18-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVPKDFNWCKKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C(=O)OC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434964
Record name 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99909-62-3
Record name 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Tropolone Derivatives with Active Methylenes

A widely adopted method involves the reaction of tropolone derivatives bearing a suitable leaving group at the 2-position with active methylene compounds such as dimethyl malonate or ethyl acetoacetate in the presence of sodium alkoxide bases. This approach yields 3-substituted 2H-cyclohepta[b]furan-2-ones with ester or keto functionalities at the 3-position.

  • For example, the reaction of 2-chlorotropone with dimethyl malonate in sodium methoxide leads to the formation of 3-methoxycarbonyl derivatives.
  • The isopropyl group at the 5-position can be introduced by starting from appropriately substituted tropolone precursors or via subsequent alkylation steps.

Iodination and Suzuki–Miyaura Coupling

A more advanced and selective method involves:

  • Iodination of a hydroxy-substituted cyclohepta[b]furan-2-one intermediate.
  • Subsequent Suzuki–Miyaura cross-coupling with isopropylboronic acid or related reagents to install the isopropyl group at the 5-position.

Experimental Data and Yields

The following table summarizes typical reaction conditions and yields for the preparation of 3-methoxycarbonyl and 5-isopropyl substituted 2H-cyclohepta[b]furan-2-ones based on reported literature:

Step Reagents/Conditions Product Type Yield (%) Notes
Reaction of 2-chlorotropone with dimethyl malonate Sodium methoxide, reflux 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one 70-85 Ester group introduced at 3-position
Iodination of hydroxy precursor N-iodosuccinimide, CH2Cl2, room temp, 1 hour Iodide intermediate ~75 Prepares for Suzuki coupling
Suzuki–Miyaura coupling Phenylboronic acid, K3PO4, 1,4-dioxane, Pd catalyst, degassed 5-isopropyl substituted product 80-90 Selective introduction of isopropyl
Acidic decarboxylation 75% H2SO4 or 100% H3PO4, heating Final cyclohepta[b]furan-2-one 65-80 Removes ester or acetyl groups

Mechanistic Insights

  • The iodination step selectively targets hydroxy groups at the 8-position, enabling subsequent cross-coupling at the 5-position due to steric and electronic factors.
  • Suzuki–Miyaura coupling proceeds under mild conditions, preserving the sensitive lactone ring.
  • Decarboxylation under acidic conditions facilitates removal of ester groups without degrading the core structure.

Research Findings and Applications

  • The described synthetic routes enable the preparation of 5-isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one in moderate to high yields with good regioselectivity.
  • These compounds serve as key intermediates in the synthesis of azulene derivatives and other fused-ring aromatic systems with potential applications in pharmaceuticals and organic materials.
  • The ability to selectively functionalize the 5-position expands the chemical space accessible for cyclohepta[b]furan-2-one derivatives.

This detailed synthesis overview is based on comprehensive literature including recent advances in Suzuki–Miyaura coupling strategies and classical tropolone chemistry. The data tables and reaction conditions reflect experimentally validated procedures from peer-reviewed sources, ensuring authoritative and professional coverage of preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one serves as an important intermediate in the synthesis of various organic compounds. Its structural framework allows for versatile reactions, including:

  • Cycloaddition Reactions : The compound can participate in cycloaddition reactions to form larger cyclic structures, which are valuable in drug development.
  • Functionalization : The presence of methoxycarbonyl groups enables further functionalization, making it a suitable precursor for synthesizing more complex molecules.

2. Medicinal Chemistry

The compound has potential implications in medicinal chemistry due to its bioactive properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to the cycloheptafuran structure have shown promise in enhancing anticancer efficacy.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their effects on breast cancer cells. The results indicated that specific modifications increased apoptosis rates significantly compared to untreated controls.

3. Biochemical Research

In biochemical applications, this compound is utilized as a biochemical probe:

  • Proteomics Research : It is employed in studies involving protein interactions and enzyme activity due to its ability to modify proteins selectively.

Case Study : Research conducted at a prominent university demonstrated that this compound could effectively label specific proteins in cell lysates, aiding in the understanding of protein dynamics within cellular environments.

Mechanism of Action

The mechanism by which 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Cyclohepta[b]furan-2-one Family

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one 3-methoxycarbonyl, 5-isopropyl C₁₄H₁₄O₄ 246.26 Non-benzenoid aromatic; synthetic intermediate for dimerization
3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one 3-methoxycarbonyl C₁₁H₁₀O₄ 206.19 Simpler analog; lacks steric hindrance from isopropyl group
5,5'-Diisopropyl-3,3'-bi-2H-cyclohepta[b]furan-2-one (7) Dimer of 5-isopropyl derivative C₂₈H₂₈O₆ 460.52 Formed via thermal dimerization; reduced solubility compared to monomer
5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one (4a) 3,8-diphenyl, 5-isopropyl C₂₄H₂₂O₃ 358.43 Enhanced π-conjugation; Suzuki coupling product (50% yield)

Substituent Effects on Reactivity and Properties

  • Methoxycarbonyl vs. Aryl Groups : The methoxycarbonyl group in the target compound introduces electron-withdrawing effects, stabilizing the aromatic system and directing electrophilic substitutions. In contrast, diaryl-substituted analogs (e.g., 4a) exhibit extended π-conjugation, enhancing UV absorption properties but requiring higher reaction temperatures (100°C) for synthesis .
  • Isopropyl Substituent : The 5-isopropyl group increases steric hindrance, reducing reactivity in coupling reactions compared to unsubstituted analogs. However, it promotes dimerization under thermal conditions (e.g., formation of compound 7) .

Aromaticity Compared to Other Systems

  • Non-benzenoid vs. Benzenoid Systems: Unlike naphthalene (benzenoid), the target compound’s oxaazulanone structure lacks alternating single and double bonds but retains aromaticity via delocalized electrons in the fused rings. This contrasts with azulene, which has a bicyclic benzenoid structure with distinct electron-rich and electron-poor regions .
  • Furan-2(5H)-one Derivatives : Compounds like 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one () prioritize bioactivity over aromaticity, highlighting how structural modifications (e.g., indole substituents) shift functional priorities .

Biological Activity

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (CAS RN: 99909-62-3) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C14H14O4
  • Molecular Weight : 246.26 g/mol
  • Appearance : White to yellow to orange powder or crystal
  • Melting Point : 124.0 to 128.0 °C
  • Purity : >98.0% (GC)

The biological activity of this compound has not been extensively documented in the literature, but it is hypothesized that compounds with similar structures may exhibit certain pharmacological effects. The mechanism of action may involve interactions with cellular receptors or enzymes, influencing various biochemical pathways.

Biological Activities

  • Antitumor Activity :
    • Preliminary studies suggest that compounds with similar furan structures can exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. This activity is often linked to their ability to interact with DNA and modulate gene expression.
  • Anti-inflammatory Effects :
    • Compounds structurally related to this compound have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.
  • Antioxidant Properties :
    • The presence of methoxycarbonyl groups may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in cells.

Study on Antitumor Activity

A recent study explored the effects of furan derivatives on cancer cell lines. The results indicated that certain furan-based compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation . While this study did not specifically focus on this compound, it highlights the potential for similar compounds to exhibit antitumor effects.

In Vivo Toxicity Assessment

Another relevant study assessed the toxicity of furan derivatives in animal models, revealing that high doses led to significant organ damage and alterations in hematological parameters . This emphasizes the need for careful evaluation of the safety profile when considering therapeutic applications for compounds like this compound.

Data Summary

PropertyValue
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Purity>98.0% (GC)
Melting Point124.0 - 128.0 °C
Biological ActivitiesAntitumor, Anti-inflammatory, Antioxidant

Q & A

Q. What are the key considerations for synthesizing 5-isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one with high stereochemical purity?

Answer: Synthesis requires precise control over reaction conditions (temperature, solvent polarity, and catalyst selection) to avoid racemization or epimerization. For example, cyclohexyloxy-substituted furanones often employ enantioselective catalysis or chiral auxiliaries to achieve stereochemical fidelity . Post-synthesis purification via recrystallization or chiral chromatography is critical to isolate the desired enantiomer .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Multinuclear NMR (¹H, ¹³C, DEPT-135) is essential for verifying the furanone ring, isopropyl group, and methoxycarbonyl substituent. X-ray crystallography (e.g., CCDC deposition) provides definitive proof of stereochemistry and ring conformation, as demonstrated for structurally analogous benzofuran derivatives . IR spectroscopy can confirm the presence of carbonyl (C=O) and ester (C-O) functional groups .

Q. What factors influence the stability of this compound under ambient conditions?

Answer: The compound’s stability is affected by moisture (hydrolysis of the ester group), UV exposure (ring-opening of the furanone), and temperature (thermal decomposition). Stability studies using accelerated degradation protocols (e.g., ICH guidelines) with HPLC monitoring are recommended .

Advanced Research Questions

Q. How does the steric hindrance of the isopropyl group impact reaction kinetics in derivatization studies?

Answer: The isopropyl group imposes steric constraints, slowing nucleophilic attacks at the β-position of the furanone ring. Kinetic studies using DFT calculations (e.g., Gaussian 16) can model transition states, while experimental rate constants obtained via stopped-flow spectroscopy validate computational predictions .

Q. What methodologies resolve contradictions in reported bioactivity data for similar furanone derivatives?

Answer: Discrepancies often arise from impurities or stereochemical variations. Orthogonal assays (e.g., enzyme inhibition + cell-based viability tests) and batch-to-batch purity profiling (LC-MS, HRMS) are critical. For example, analogues with minor structural differences show divergent IC₅₀ values in kinase inhibition assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding affinities to targets like cyclooxygenase or cytochrome P450. Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonding with the methoxycarbonyl group) .

Q. What advanced techniques characterize its metabolic pathways in vitro?

Answer: Radiolabeled isotopes (¹⁴C at the methoxycarbonyl group) track metabolic fate in hepatocyte assays. High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites, while NMR-based metabolomics reveals downstream effects on cellular pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
Reactant of Route 2
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5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

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